1-Boc-4-dimethylcarbamoylpiperidine
Description
1-Boc-4-dimethylcarbamoylpiperidine is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a dimethylcarbamoyl moiety at the 4-position. This compound is structurally designed to serve as a versatile intermediate in organic synthesis, particularly in pharmaceutical research for the development of bioactive molecules. The Boc group enhances stability during synthetic procedures, while the dimethylcarbamoyl substituent modulates electronic and steric properties, influencing reactivity and binding interactions in target systems .
Properties
IUPAC Name |
tert-butyl 4-(dimethylcarbamoyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-13(2,3)18-12(17)15-8-6-10(7-9-15)11(16)14(4)5/h10H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVUOIHXJJWKIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30452250 | |
| Record name | 1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
254905-58-3 | |
| Record name | 1-BOC-4-DIMETHYLCARBAMOYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30452250 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of Boc-Protected Piperidine Intermediate
The initial step involves the protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The process is analogous to the synthesis of related Boc-protected piperidine derivatives.
| Reagent/Condition | Quantity/Details |
|---|---|
| Starting material | 4-piperidyl urea (50 g) |
| Solvent | Distilled water (100 mL) |
| Base | Triethylamine (50 g) |
| Boc2O (tert-butyl dicarbonate) | 80 g |
| Temperature | 20–25°C |
| Reaction time | 8–10 hours |
| Workup | Acidify to pH 6–7, extract with dichloromethane, dry, concentrate, crystallize from acetone at 0–2°C |
Yield: 72–75 g (95%+ purity).
Dimethylcarbamoylation at the 4-Position
After Boc protection, the 4-position is functionalized with a dimethylcarbamoyl group, typically via nucleophilic substitution or amidation. While direct literature on this specific transformation for this compound is limited, analogous procedures involve reacting the Boc-protected piperidine with a dimethylcarbamoyl chloride or a similar reagent in the presence of a base.
| Reagent/Condition | Quantity/Details |
|---|---|
| Boc-protected piperidine | As obtained above |
| Dimethylcarbamoyl chloride | 1.1–1.2 equivalents |
| Base (e.g., triethylamine or NaH) | 1.2–1.5 equivalents |
| Solvent (e.g., dichloromethane) | Sufficient to dissolve reactants |
| Temperature | 0–5°C (addition), then RT |
| Reaction time | 2–4 hours |
| Workup | Wash with water, extract, dry, concentrate, purify by recrystallization or chromatography |
Expected Yield: 75–90% (depending on conditions and scale).
Comparative Data Table: Key Steps and Parameters
| Step | Reagents & Conditions | Time | Temp. | Yield (%) | Notes |
|---|---|---|---|---|---|
| Boc Protection | Boc2O, triethylamine, H2O | 8–10 h | 20–25°C | 95+ | Crystallize at 0–2°C |
| Dimethylcarbamoylation | Dimethylcarbamoyl chloride, base, DCM | 2–4 h | 0–25°C | 75–90 | Purify by chromatography |
Research Findings and Process Analysis
- Selectivity: The Boc group provides excellent selectivity, preventing unwanted side reactions at the nitrogen during carbamoylation.
- Scalability: The outlined methods utilize readily available reagents and standard laboratory equipment, making them suitable for both laboratory and industrial scales.
- Purity: Crystallization and extraction steps yield products with high purity, typically exceeding 95% as verified by vapor detection and melting point analysis.
- Advantages: The process is straightforward, cost-effective, and offers high yields with minimal byproduct formation.
Chemical Reactions Analysis
Types of Reactions: 1-Boc-4-Dimethylcarbamoylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-Boc-4-Dimethylcarbamoylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-Boc-4-Dimethylcarbamoylpiperidine involves its interaction with molecular targets through its functional groups. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The dimethylcarbamoyl group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s activity and specificity .
Comparison with Similar Compounds
a) Substituent Effects on Reactivity
- Dimethylcarbamoyl vs. Carboxamide : The dimethylcarbamoyl group in the target compound introduces steric bulk and electron-withdrawing characteristics compared to the simpler carboxamide group in 1-Boc-4-Piperidinecarboxamide. This difference enhances resistance to enzymatic degradation, making dimethylcarbamoyl derivatives more suitable for in vivo applications .
- Aminomethyl vs. Iodomethyl: The aminomethyl group (pKa ~9.5) in 1-Boc-4-(Aminomethyl)piperidine allows for pH-dependent solubility and conjugation chemistry, whereas the iodomethyl group in 1-Boc-4-iodomethyl-piperidine facilitates halogen-bonding and Suzuki-Miyaura cross-coupling reactions .
b) Physicochemical Properties
- LogP and Solubility: this compound (estimated LogP ~1.5) exhibits higher lipophilicity than 1-Boc-4-Piperidinecarboxamide (LogP ~0.8), favoring membrane permeability but reducing aqueous solubility . 4-Anilino-1-Boc-piperidine (LogP ~2.1) shows significant UV absorption at 249 nm, enabling analytical detection in forensic samples .
Research Findings and Data Trends
Table 2: Experimental Data from Key Studies
Trends :
- Increased steric bulk at the 4-position correlates with higher melting points (e.g., 71–75°C for methoxy-methyl-carbamoyl vs. liquid state for aminomethyl analogs) .
- Halogenated derivatives (e.g., iodomethyl) exhibit higher molecular weights and densities due to iodine’s atomic mass .
Biological Activity
1-Boc-4-dimethylcarbamoylpiperidine (CAS No. 254905-58-3) is a piperidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a tert-butyloxycarbonyl (Boc) protecting group and a dimethylcarbamoyl moiety, which may influence its pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by various research findings and data tables.
- Molecular Formula : C13H24N2O3
- Molecular Weight : 256.346 g/mol
- Structure : The compound consists of a piperidine ring with a Boc group and a dimethylcarbamoyl substituent, which can enhance its solubility and stability in biological systems.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially impacting processes such as neurotransmission and cell signaling.
Biological Activity Overview
This compound has been investigated for several biological activities:
- Antimicrobial Activity : Some studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of specific bacterial strains.
- Neuroprotective Effects : Research has suggested that derivatives of piperidine can offer neuroprotective benefits in models of neurodegenerative diseases, possibly due to their ability to modulate neurotransmitter levels.
- Cytotoxicity : The compound's cytotoxic effects have been evaluated in various cancer cell lines, showing promise as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of Gram-positive bacteria | |
| Neuroprotective | Reduces neuronal cell death in vitro | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Study: Neuroprotective Effects
A study conducted on the neuroprotective effects of this compound involved treating cultured neuronal cells with varying concentrations of the compound. The results indicated a significant reduction in oxidative stress markers and improved cell viability compared to untreated controls. This suggests potential applications in treating neurodegenerative conditions such as Alzheimer's disease.
Case Study: Antimicrobial Activity
In another study, the antimicrobial efficacy of this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-Boc-4-dimethylcarbamoylpiperidine, and what critical steps ensure high yield?
- Methodological Answer : The synthesis typically involves Boc protection of the piperidine nitrogen followed by carbamoylation at the 4-position. Key steps include:
- Boc Protection : Reacting piperidine with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP or TEA) to form 1-Boc-piperidine .
- Carbamoylation : Introducing the dimethylcarbamoyl group via reaction with dimethylcarbamoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .
- Purification : Column chromatography or recrystallization to isolate the product. Yield optimization requires strict anhydrous conditions and temperature control (0–5°C during carbamoylation) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm Boc group presence via tert-butyl signals (δ ~1.4 ppm for ¹H; ~28 ppm and ~80 ppm for ¹³C). The dimethylcarbamoyl group shows N-CH₃ signals at δ ~2.8–3.2 ppm (¹H) and ~35–40 ppm (¹³C) .
- IR Spectroscopy : Look for carbonyl stretches: Boc C=O (~1680–1720 cm⁻¹) and carbamoyl C=O (~1640–1680 cm⁻¹) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : This compound serves as a versatile intermediate for:
- Drug Discovery : Synthesis of kinase inhibitors (e.g., Pim-1), GPR119 agonists, and HDAC inhibitors via functionalization of the piperidine ring .
- Biological Probes : Structural modification for studying receptor-ligand interactions, particularly in neurological targets .
Q. What are the recommended storage conditions and handling protocols for this compound to ensure long-term stability?
- Methodological Answer :
- Storage : -20°C in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group. Desiccants (e.g., silica gel) are critical for moisture-sensitive carbamoyl derivatives .
- Handling : Use dry solvents and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light to prevent decomposition .
Advanced Research Questions
Q. How can researchers resolve contradictions in observed vs. predicted NMR chemical shifts for this compound derivatives?
- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
- Conformational Analysis : Use variable-temperature NMR to assess ring-flipping dynamics in the piperidine moiety .
- Computational Validation : Compare experimental shifts with DFT-calculated values (e.g., B3LYP/6-31G*) for dominant conformers .
- Solvent Screening : Test in deuterated DMSO or CDCl₃ to identify solvent-induced shifts .
Q. What strategies optimize the regioselective functionalization of the piperidine ring in this compound for targeted drug design?
- Methodological Answer :
- Protecting Group Strategy : Use orthogonal protection (e.g., Cbz for secondary amines) to direct reactions to specific positions .
- Directing Groups : Introduce temporary substituents (e.g., boronic esters) to steer cross-coupling reactions to the 3- or 4-position .
- Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products in SNAr or Buchwald-Hartwig aminations .
Q. How does the steric and electronic environment of the dimethylcarbamoyl group influence the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- Steric Effects : The dimethylcarbamoyl group hinders axial attack on the piperidine ring, favoring equatorial substitution.
- Electronic Effects : The electron-withdrawing nature of the carbamoyl group activates adjacent positions for nucleophilic aromatic substitution (e.g., NO₂ displacement) .
- Experimental Validation : Compare reaction rates with analogs lacking the dimethylcarbamoyl group using kinetic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
